3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Overview
Description
3-Chloro-4-ethoxy-5-fluorobenzaldehyde is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a substituted benzaldehyde, characterized by the presence of chloro, ethoxy, and fluoro groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
3-Chloro-4-ethoxy-5-fluorobenzaldehyde is a synthetic intermediate .
Mode of Action
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to possess antimicrobial properties .
Biochemical Pathways
It’s known that fluorobenzaldehydes can be used as synthetic intermediates, and the fluorine can be replaced via oxidation reaction .
Result of Action
It’s known that some schiff base compounds, which can be synthesized from fluorobenzaldehydes, have antimicrobial properties .
Action Environment
It’s known that the compound should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-ethoxy-5-fluorobenzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with primary amines, which are present in many proteins and enzymes. These interactions can lead to the formation of covalent bonds, altering the structure and function of the biomolecules involved. Additionally, this compound can undergo oxidation and reduction reactions, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. This, in turn, can affect cell proliferation, apoptosis, and other critical cellular functions. Furthermore, this compound has been shown to impact the expression of genes related to detoxification and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the formation of covalent adducts with nucleophilic residues in proteins and enzymes. This can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can interact with transcription factors, influencing gene expression patterns. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Under certain conditions, this compound may degrade into other products, which can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. It is crucial to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, influencing metabolic flux and metabolite levels. The compound’s metabolism can also result in the production of conjugates, which are more easily excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular organelles or compartments within the cell, depending on its chemical structure and interactions with targeting signals. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence its localization and activity. These factors are critical for determining the compound’s functional roles in different cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-4-fluorobenzaldehyde with ethyl alcohol in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the desired purity and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: 3-Chloro-4-ethoxy-5-fluorobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The chloro, ethoxy, and fluoro groups can participate in various substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 3-chloro-4-ethoxy-5-fluorobenzoic acid.
Reduction: Formation of 3-chloro-4-ethoxy-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Chloro-4-ethoxy-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Chloro-4-fluorobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Chloro-4-fluorobenzaldehyde: Differently substituted, leading to variations in reactivity and applications.
3-Chloro-5-ethoxy-4-fluorobenzaldehyde: Similar structure but with different substitution pattern, affecting its chemical properties.
Uniqueness: 3-Chloro-4-ethoxy-5-fluorobenzaldehyde is unique due to the specific combination of chloro, ethoxy, and fluoro groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMVCTKZAPAVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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